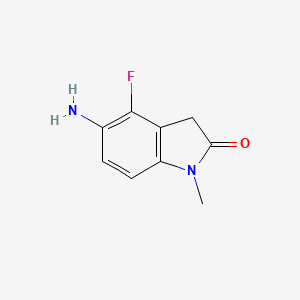
5-Amino-4-fluoro-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it may bind to receptors or enzymes, altering their activity and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: Another indole derivative with similar structural features.
Diazepam: A benzodiazepine with a similar indole-like structure.
Uniqueness
5-Amino-4-fluoro-1,3-dihydro-1-methyl-2H-indol-2-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and fluoro groups can enhance its reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
5-amino-4-fluoro-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4,11H2,1H3 |
Clave InChI |
UNEZQHCOICDRDJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C=CC(=C2F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


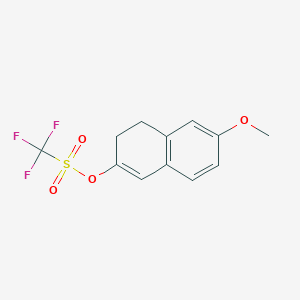
![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)

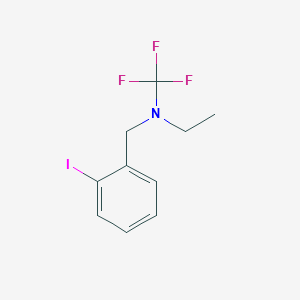
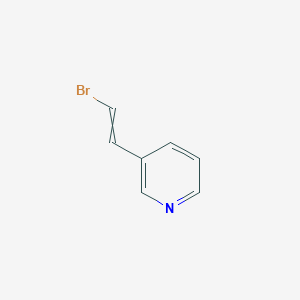
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)
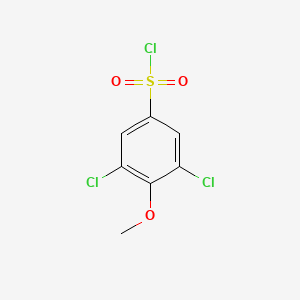
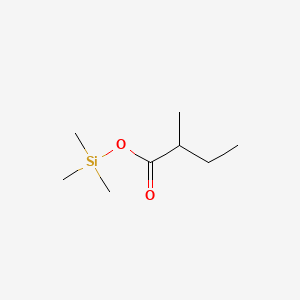
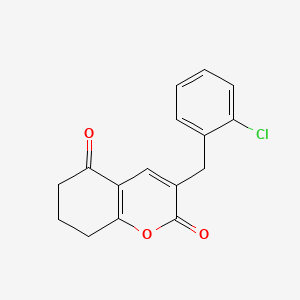
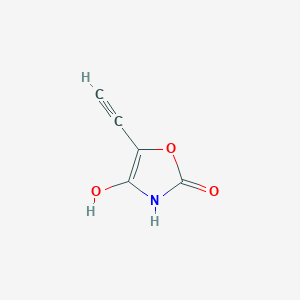
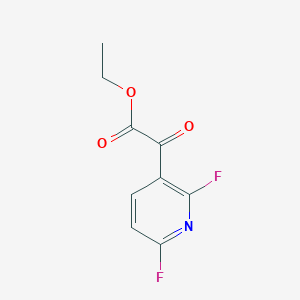
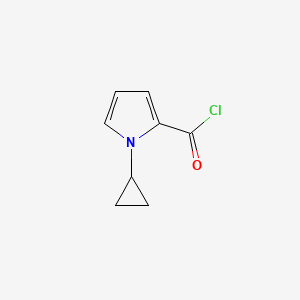
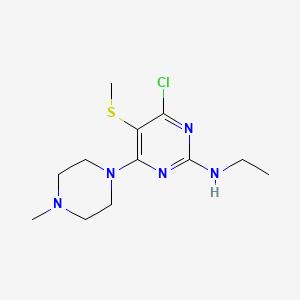
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
